molecular formula C21H27N3O5 B442292 1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B442292
M. Wt: 401.5g/mol
InChI Key: FPYOPAQZSIVYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Piperazine Formation: The final step involves the reaction of the nitro-benzyl and trimethoxy-benzyl intermediates with piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine would depend on its specific biological activity. Generally, piperazine derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The nitro and methoxy groups may play a role in modulating the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitro-benzyl)-4-benzyl-piperazine: Lacks the methoxy groups, which may affect its biological activity.

    1-(2,3,4-Trimethoxy-benzyl)-4-benzyl-piperazine: Lacks the nitro group, which may affect its biological activity.

    1-(3-Nitro-benzyl)-4-(2,3,4-trimethoxy-phenyl)-piperazine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both nitro and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27N3O5/c1-27-19-8-7-17(20(28-2)21(19)29-3)15-23-11-9-22(10-12-23)14-16-5-4-6-18(13-16)24(25)26/h4-8,13H,9-12,14-15H2,1-3H3

InChI Key

FPYOPAQZSIVYCB-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

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